2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL
Overview
Description
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents .
Mechanism of Action
Target of Action
The primary target of CBKinase1_001394, also known as CBKinase1_013794, HMS1797L20, 2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol, or Oprea1_853124, is the Casein Kinase 1 (CK1) . CK1 is a family of serine/threonine protein kinases that have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with CK1 isoforms, leading to the phosphorylation of key regulatory molecules . This interaction can result in changes in cell cycle progression, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The compound affects several biochemical pathways through its interaction with CK1. These include pathways involved in cell cycle regulation, transcription and translation, cytoskeletal structure maintenance, cell-cell adhesion, and receptor-coupled signal transduction . The downstream effects of these pathway alterations can include changes in cell proliferation, differentiation, and survival .
Result of Action
The molecular and cellular effects of CBKinase1_001394’s action include changes in the phosphorylation status of key regulatory molecules, alterations in cell cycle progression, transcription and translation processes, changes in cytoskeletal structure, and modifications in cell-cell adhesion and receptor-coupled signal transduction . These changes can ultimately affect cell proliferation, differentiation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Aminomethylation: The aminomethylation step involves the reaction of the benzimidazole derivative with formaldehyde and an amine to introduce the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions include quinones, amines, and various substituted derivatives .
Scientific Research Applications
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-BUTYL-1H-BENZIMIDAZOLE: Similar structure but lacks the aminomethyl and methoxy groups.
2-METHYL-1H-BENZIMIDAZOLE: Similar benzimidazole core but different substituents.
Uniqueness
2-{[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-5-METHOXYPHENOL is unique due to its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[(1-butylbenzimidazol-2-yl)amino]methyl]-5-methoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-3-4-11-22-17-8-6-5-7-16(17)21-19(22)20-13-14-9-10-15(24-2)12-18(14)23/h5-10,12,23H,3-4,11,13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBHLMXTIXVUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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